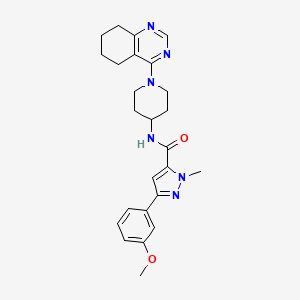
3-(3-methoxyphenyl)-1-methyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-methoxyphenyl)-1-methyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C25H30N6O2 and its molecular weight is 446.555. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(3-methoxyphenyl)-1-methyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide is a novel small molecule that has garnered interest for its potential biological activities, particularly in the fields of cancer research and neurology. This article reviews its biological activity based on various studies, highlighting its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is C22H28N4O2, with a molar mass of approximately 368.49 g/mol. It features a complex structure that includes a pyrazole ring, a methoxyphenyl group, and a tetrahydroquinazoline moiety, which are believed to contribute to its biological activity.
Research indicates that this compound may exert its effects through several mechanisms:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit various protein kinases involved in cell proliferation and survival pathways. For instance, inhibitors targeting Polo-like kinase 1 (Plk1) have demonstrated significant anticancer properties by disrupting mitotic progression in cancer cells .
- Histamine Receptor Modulation : The tetrahydroquinazoline component suggests potential activity at histamine receptors, specifically H3 receptors, which play a role in neurotransmitter regulation. Compounds with similar structures have been identified as selective H3 receptor antagonists .
- Anti-inflammatory Activity : Pyrazole derivatives often exhibit anti-inflammatory properties. The presence of the methoxy group may enhance this effect by modulating inflammatory pathways.
Anticancer Activity
Several studies have explored the anticancer potential of similar compounds:
- Cell Proliferation Inhibition : In vitro studies have shown that compounds with related structures can significantly inhibit the proliferation of various cancer cell lines. The inhibition of Plk1 has been associated with reduced cell viability in cancer models .
- Apoptosis Induction : Compounds targeting specific kinases have also been linked to the induction of apoptosis in cancer cells, suggesting that this compound may similarly trigger programmed cell death through kinase inhibition.
Neurological Effects
The modulation of histamine receptors could imply potential benefits in neurological disorders:
- Cognitive Enhancement : H3 receptor antagonists have been noted for their ability to enhance cognitive functions and memory retention in animal models. This suggests that the compound may have applications in treating cognitive deficits associated with neurodegenerative diseases.
Case Studies and Research Findings
Propiedades
IUPAC Name |
5-(3-methoxyphenyl)-2-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N6O2/c1-30-23(15-22(29-30)17-6-5-7-19(14-17)33-2)25(32)28-18-10-12-31(13-11-18)24-20-8-3-4-9-21(20)26-16-27-24/h5-7,14-16,18H,3-4,8-13H2,1-2H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPGQNJAWQHIIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NC3CCN(CC3)C4=NC=NC5=C4CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













